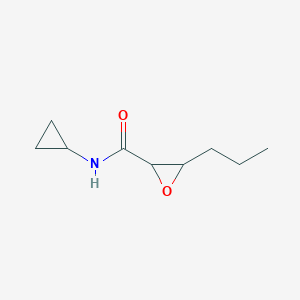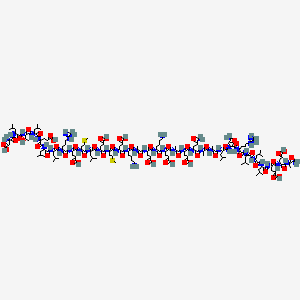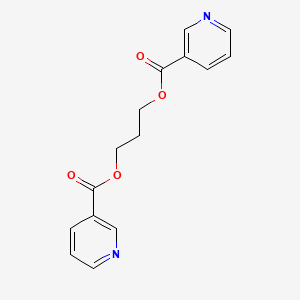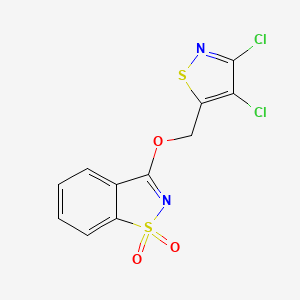
Dichlobentiazox
Overview
Description
Dichlobentiazox is a fungicide that contains benzoisothiazole and isothiazole rings . It has been used in various studies for risk assessment, including fate in animals (rats) and livestock (goats), fate in plants (paddy rice), residues in crops, subacute toxicity (rats, mice, and dogs), chronic toxicity (dogs), carcinogenicity (rats and mice), and other relevant study results .
Molecular Structure Analysis
The molecular formula of Dichlobentiazox is C11H6Cl2N2O3S2 . It has a molecular weight of 349.2 g/mol . The IUPAC name is 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide .
Physical And Chemical Properties Analysis
Dichlobentiazox has a molecular weight of 349.2 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass are 347.9196898 g/mol .
Future Directions
Mechanism of Action
Target of Action
Dichlobentiazox is a novel fungicide that acts indirectly against plant pathogens by activating the host defense system . It primarily targets the plant’s immune system, enhancing its ability to resist various diseases .
Mode of Action
Dichlobentiazox operates similarly to the fungicide Eprosulfan . It stimulates the defense signal pathway mediated by salicylic acid, fully activating the host plant’s natural defense system . This activation helps the plant to resist various diseases.
Biochemical Pathways
The biochemical pathway primarily affected by Dichlobentiazox is the salicylic acid-mediated defense signal pathway . By stimulating this pathway, Dichlobentiazox enhances the plant’s natural defenses, enabling it to resist a wide range of diseases.
Pharmacokinetics
It is known that dichlobentiazox has low toxicity in rats, with a noael (no observed adverse effect level) of 503 mg/kg bw·d . The acceptable daily intake (ADI) is 0.05 mg/kg bw·d
Result of Action
The primary result of Dichlobentiazox’s action is the enhanced resistance of plants to various diseases. It has been shown to be effective against a wide range of diseases, including powdery mildew, rice blast, brown spot, bacterial blight, bacterial grain rot of rice, and others . Field trials conducted by the developing company showed that Dichlobentiazox had a good preventive effect against rice blast at an effective ingredient dosage of 30 g/hm 2 .
Action Environment
Dichlobentiazox has been shown to maintain stable preventive effects against diseases like rice blast under different environmental conditions and treatment methods .
properties
IUPAC Name |
3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZZBQQGUIEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024186 | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlobentiazox | |
CAS RN |
957144-77-3 | |
| Record name | Dichlobentiazox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlobentiazox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICHLOBENTIAZOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


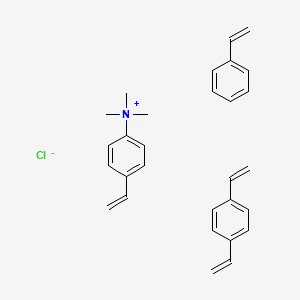

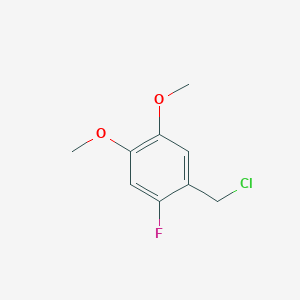

![(1,3-Dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalen]-2'-yl)(tricyclo[3.3.1.1~3,7~]decan-1-yl)methanone](/img/structure/B3344832.png)




